Methyl 7-Deoxy-2,3,4-tris-O-(phenylmethyl)-L-glycero-alpha-D-gluco-heptopyranoside
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Overview
Description
Methyl 7-Deoxy-2,3,4-tris-O-(phenylmethyl)-L-glycero-alpha-D-gluco-heptopyranoside is a complex organic compound with the molecular formula C29H34O6 and a molecular weight of 478.59 g/mol. This compound is primarily used as an intermediate in the synthesis of other chemical compounds, making it a valuable building block in organic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 7-Deoxy-2,3,4-tris-O-(phenylmethyl)-L-glycero-alpha-D-gluco-heptopyranoside typically involves the reaction of Methylmagnesium chloride with alpha-D-gluco-Hexodialdo-1,5-pyranoside, methyl 2,3,4-tris-O-(phenylmethyl)- . The reaction conditions often include anhydrous solvents and inert atmospheres to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing industrial reactors and optimized reaction conditions to maximize yield and purity .
Chemical Reactions Analysis
Types of Reactions
Methyl 7-Deoxy-2,3,4-tris-O-(phenylmethyl)-L-glycero-alpha-D-gluco-heptopyranoside can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes or ketones, while reduction may yield alcohols .
Scientific Research Applications
Methyl 7-Deoxy-2,3,4-tris-O-(phenylmethyl)-L-glycero-alpha-D-gluco-heptopyranoside is used in various scientific research applications, including:
Chemistry: As an intermediate in the synthesis of complex organic molecules.
Biology: In the study of carbohydrate metabolism and enzyme interactions.
Industry: Used in the production of fine chemicals and specialty materials.
Mechanism of Action
The mechanism of action of Methyl 7-Deoxy-2,3,4-tris-O-(phenylmethyl)-L-glycero-alpha-D-gluco-heptopyranoside involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for various enzymes, facilitating biochemical reactions that lead to the formation of desired products. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- Methyl 2,3,4-tris-O-(phenylmethyl)-L-glycero-alpha-D-gluco-heptopyranoside
- Methyl 7-Deoxy-2,3,4-tris-O-(phenylmethyl)-L-glycero-alpha-D-gluco-heptopyranoside 3,5-Dinitrobenzoate
Uniqueness
This compound is unique due to its specific structure and functional groups, which make it a versatile intermediate in organic synthesis. Its ability to undergo various chemical reactions and its applications in multiple fields highlight its importance in scientific research and industry.
Properties
Molecular Formula |
C29H34O6 |
---|---|
Molecular Weight |
478.6 g/mol |
IUPAC Name |
(1S)-1-[(2R,3S,4S,5R,6S)-6-methoxy-3,4,5-tris(phenylmethoxy)oxan-2-yl]ethanol |
InChI |
InChI=1S/C29H34O6/c1-21(30)25-26(32-18-22-12-6-3-7-13-22)27(33-19-23-14-8-4-9-15-23)28(29(31-2)35-25)34-20-24-16-10-5-11-17-24/h3-17,21,25-30H,18-20H2,1-2H3/t21-,25+,26+,27-,28+,29-/m0/s1 |
InChI Key |
YSKIJCCVGJNOAO-WPANOKLWSA-N |
Isomeric SMILES |
C[C@@H]([C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)OC)OCC2=CC=CC=C2)OCC3=CC=CC=C3)OCC4=CC=CC=C4)O |
Canonical SMILES |
CC(C1C(C(C(C(O1)OC)OCC2=CC=CC=C2)OCC3=CC=CC=C3)OCC4=CC=CC=C4)O |
Origin of Product |
United States |
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